
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a chloro-substituted phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde typically involves the reaction of 4-chlorobenzaldehyde with a suitable chloroalkylating agent under controlled conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 2-(Chloro(4-chlorophenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-chlorophenyl)methylene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloro(4-chlorophenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can lead to potential therapeutic agents.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
- 2-(Chloro(4-chlorophenyl)methylene)propanal
- 2-(Chloro(4-chlorophenyl)methylene)pentanal
Comparison: 2-(Chloro(4-chlorophenyl)methylene)butyraldehyde is unique due to its specific chain length and the position of the chloro groups. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in chemical synthesis and research.
Properties
CAS No. |
83846-61-1 |
|---|---|
Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
(2Z)-2-[chloro-(4-chlorophenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10Cl2O/c1-2-8(7-14)11(13)9-3-5-10(12)6-4-9/h3-7H,2H2,1H3/b11-8- |
InChI Key |
OAJQRQQZKIQFMQ-FLIBITNWSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)Cl)/Cl)/C=O |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


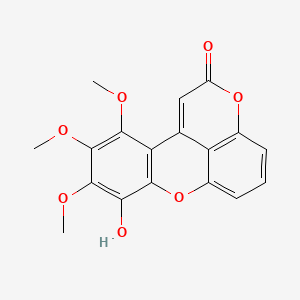
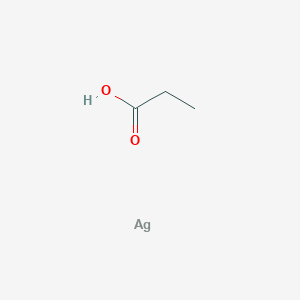
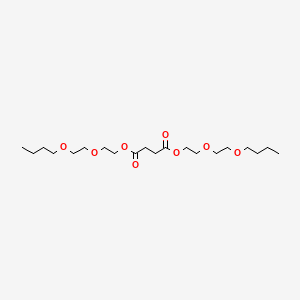
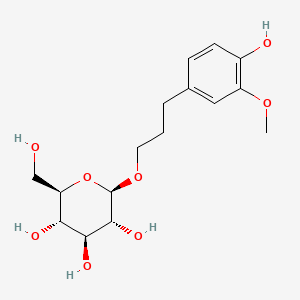
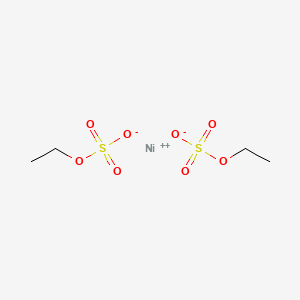
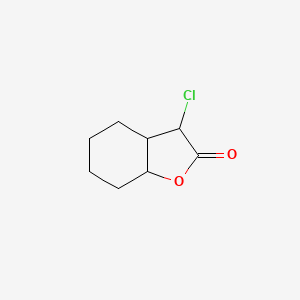
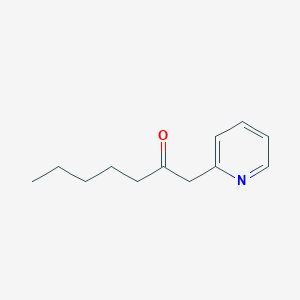

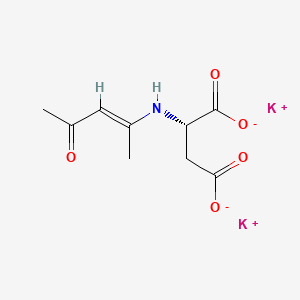
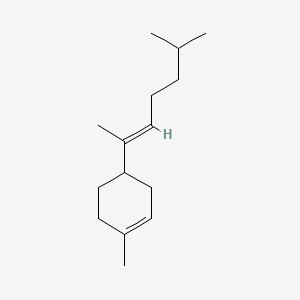
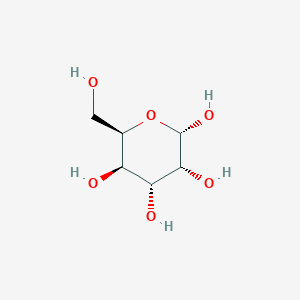

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
